![molecular formula C8H5BrN2O B1292649 4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde CAS No. 1000340-35-1](/img/structure/B1292649.png)
4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde
Overview
Description
4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde is a heterocyclic compound with the molecular formula C8H5BrN2O. It is characterized by a pyrrolo[2,3-B]pyridine core structure substituted with a bromine atom at the 4-position and an aldehyde group at the 3-position.
Preparation Methods
The synthesis of 4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde typically involves multi-step synthetic routes. One common method includes the bromination of 1H-pyrrolo[2,3-B]pyridine followed by formylation to introduce the aldehyde group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and formylating agents like Vilsmeier-Haack reagent . Industrial production methods may vary, but they generally follow similar synthetic pathways with optimizations for scale and yield.
Chemical Reactions Analysis
4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions with nucleophiles under the influence of catalysts such as palladium.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using appropriate reagents and conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, forming new carbon-carbon bonds, which is useful in the synthesis of more complex molecules.
Common reagents used in these reactions include palladium catalysts, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde exerts its effects, particularly in biological systems, involves the inhibition of FGFR signaling pathways. This inhibition disrupts the proliferation and migration of cancer cells, leading to apoptosis. The compound’s molecular targets include FGFR1, FGFR2, and FGFR3, with varying degrees of inhibitory activity .
Comparison with Similar Compounds
4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde can be compared with other pyrrolo[2,3-B]pyridine derivatives, such as:
1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde: Lacks the bromine substitution, resulting in different reactivity and applications.
4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior and biological activity.
Biological Activity
4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde is a heterocyclic compound with significant biological activity, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). Its molecular formula is C₈H₅BrN₂O, and it features a bromine atom at the 4-position and an aldehyde group at the 3-position. This compound has garnered attention in cancer research due to its potential therapeutic applications.
The biological activity of this compound primarily involves its interaction with FGFRs. These receptors play a crucial role in cell proliferation, survival, and differentiation, making them important targets in cancer therapy. The compound has been shown to inhibit FGFR1, FGFR2, and FGFR3 with varying potencies, leading to reduced cell proliferation and induced apoptosis in cancer cells, particularly breast cancer cells such as the 4T1 line .
Targeted Receptors
- FGFR1 : IC50 values around 7 nM
- FGFR2 : IC50 values around 9 nM
- FGFR3 : IC50 values around 25 nM
These values indicate a strong affinity for these receptors, suggesting that the compound could serve as a lead structure for developing new FGFR inhibitors.
Cellular Effects
In vitro studies have demonstrated that this compound effectively inhibits the proliferation of breast cancer cells and promotes apoptosis. Additionally, it has been reported to significantly inhibit the migration and invasion capabilities of these cells .
Research Findings and Case Studies
Several studies highlight the biological activity of this compound:
- Inhibition of Cell Proliferation :
- Migration and Invasion :
-
Comparison with Similar Compounds :
- When compared to other derivatives such as 1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde (lacking bromine) and 4-chloro derivatives, the brominated version exhibited enhanced biological activity due to its unique electronic properties imparted by the bromine atom.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:
- Substitution Reactions : The bromine atom can be substituted under nucleophilic conditions.
- Oxidation/Reduction : The aldehyde group can be oxidized or reduced depending on the desired end product.
The structure-activity relationship indicates that modifications at the 4-position can significantly influence biological activity. For instance, replacing bromine with other halogens or functional groups alters receptor binding affinity and cellular effects.
Comparison with Other Compounds
Compound Name | FGFR Inhibition IC50 (nM) | Biological Activity |
---|---|---|
This compound | FGFR1: 7 FGFR2: 9 FGFR3: 25 | Inhibits proliferation & induces apoptosis |
1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde | Not specified | Lower activity |
4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde | Not specified | Varies based on substitution |
Properties
IUPAC Name |
4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-1-2-10-8-7(6)5(4-12)3-11-8/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJOYNDJFISGTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Br)C(=CN2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646883 | |
Record name | 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-35-1 | |
Record name | 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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